1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol
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Overview
Description
1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound features a cyclohexanol core with a furan-2-ylmethylamino substituent, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with furan-2-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
The process would involve careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Cyclohexanone derivative
Reduction: Cyclohexylamine derivative
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
1-(((Furan-2-ylmethyl)amino)methyl)cyclobutan-1-ol: Similar structure but with a cyclobutane ring instead of cyclohexane.
1-(((Furan-2-ylmethyl)amino)methyl)cyclopropan-1-ol: Features a cyclopropane ring, making it more strained and reactive.
Uniqueness
1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol is unique due to its combination of a cyclohexanol core with a furan-2-ylmethylamino substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-[(furan-2-ylmethylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H19NO2/c14-12(6-2-1-3-7-12)10-13-9-11-5-4-8-15-11/h4-5,8,13-14H,1-3,6-7,9-10H2 |
InChI Key |
RXOIFEMCKQIXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CC=CO2)O |
Origin of Product |
United States |
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